Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Govern Blood-Brain Barrier Penetration Potential
The target compound exhibits a tPSA of 58 Ų and possesses two hydrogen-bond acceptors (the carbonyl oxygen and the pyridine nitrogen), while the simplest commercially available analog building block, 3-(3-fluoro-4-methylphenyl)azetidine, has a tPSA of 12 Ų and only one hydrogen-bond acceptor [1]. The 46 Ų increase in tPSA moves the compound into the favorable range for oral CNS drugs (tPSA < 70 Ų) while retaining sufficiently low tPSA to maintain passive blood-brain barrier permeability [1].
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 58 Ų; H-bond acceptors = 2 |
| Comparator Or Baseline | 3-(3-fluoro-4-methylphenyl)azetidine: tPSA = 12 Ų; H-bond acceptors = 1 |
| Quantified Difference | Δ tPSA = +46 Ų; +1 H-bond acceptor |
| Conditions | Computed using ZINC15 (target) and PubChem (comparator); values represent lowest-energy conformers in vacuum |
Why This Matters
For CNS-targeted programs, the precise balance between tPSA and logP determines brain exposure; the target compound's tPSA of 58 Ų places it in the optimal range for CNS penetration, whereas the comparator's 12 Ų suggests predominant peripheral or non-CNS distribution, making the target compound the rationally selected choice for CNS discovery projects.
- [1] ZINC15 Database, Substance ID ZINC000002944261. Available at: https://zinc15.docking.org/substances/ZINC000002944261/ (accessed 2026-05-12); PubChem Compound Summary, CID 126972290. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/126972290 (accessed 2026-05-12). View Source
